5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising an isoxazole ring linked to a furan moiety via a carboxamide group. The carboxamide bridge connects to a cyclohexylmethyl substituent bearing a 1-methyl-1H-benzo[d]imidazole group. The benzo[d]imidazole moiety is known for its role in kinase inhibition, while the isoxazole-furan system may enhance metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-27-19-6-3-2-5-17(19)25-22(27)16-10-8-15(9-11-16)14-24-23(28)18-13-21(30-26-18)20-7-4-12-29-20/h2-7,12-13,15-16H,8-11,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXLQYXEEFMRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are used in a variety of applications, including pharmaceuticals and agrochemicals.
Mode of Action
It is known that imidazole derivatives can interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways due to the presence of the imidazole ring, which is a common structural motif in many biologically active molecules. The specific pathways affected by this compound and their downstream effects are currently under investigation.
Pharmacokinetics
The compound was synthesized via a sequential reaction starting from 4-bromo-1-fluoro-2-nitrobenzene, suggesting that it may have certain chemical properties that could influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. It is known that certain imidazole derivatives have shown significant activity against human prostate cancer cell line du-145, suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of imidazole derivatives can be conducted under solvent-free conditions, suggesting that the compound may be stable in a variety of environments.
Biological Activity
The compound 5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring, an isoxazole moiety, and a benzimidazole derivative, which are known to contribute to the compound's pharmacological properties.
Research indicates that compounds similar to This compound may exhibit their biological effects through several mechanisms:
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to This compound :
| Compound | Target | Activity | IC50 (µM) | Study Reference |
|---|---|---|---|---|
| Compound A | Tubulin | Inhibition | 0.51 | |
| Compound B | Cancer Cells (A549) | Cytotoxicity | 1.09 | |
| Compound C | Bacterial Infections | Antimicrobial | 5.0 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of benzimidazole derivatives, one compound demonstrated an IC50 value of 0.63 µM against A549 lung cancer cells. This study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Microtubule Disruption
Another investigation into imidazole derivatives revealed that certain compounds could disrupt microtubule formation at concentrations as low as 60 nM, leading to increased γ-H2AX foci indicative of DNA damage . This mechanism is crucial for developing new cancer therapeutics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
- Target Compound : Combines isoxazole (5-membered ring with O and N) and furan (O-containing), providing dual hydrogen-bond acceptors.
- Compound 20 () : Features a pyrazole (N-containing) and thioxothiazole (S- and N-containing), offering sulfur-mediated hydrophobic interactions .
- PF 43(1) Compounds (): Utilize thiazole (S- and N-containing) and imidazolidinone (urea-like), favoring rigid, planar binding motifs .
Substituent Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
